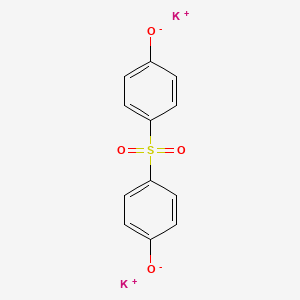

Dipotassium p,p'-sulphonylbis(phenolate)

Beschreibung

Dipotassium p,p'-sulphonylbis(phenolate) (CAS No. 3594-55-6) is an organosulfur compound characterized by a central sulfonyl group (-SO₂-) bridging two para-substituted phenolic rings, each coordinated with a potassium ion . Its molecular formula is C₁₂H₈K₂O₆S₂, with a molecular weight of 390.53 g/mol. The compound is synthesized through sulfonation of biphenol derivatives followed by neutralization with potassium hydroxide, yielding a stable dipotassium salt.

This compound is widely utilized as a stabilizer in polymer formulations and as an intermediate in organic synthesis due to its ionic nature and thermal stability. Its para-substitution pattern ensures symmetry, enhancing crystallinity and solubility in polar solvents like water and alcohols .

Eigenschaften

CAS-Nummer |

38980-60-8 |

|---|---|

Molekularformel |

C12H8K2O4S |

Molekulargewicht |

326.45 g/mol |

IUPAC-Name |

dipotassium;4-(4-oxidophenyl)sulfonylphenolate |

InChI |

InChI=1S/C12H10O4S.2K/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12;;/h1-8,13-14H;;/q;2*+1/p-2 |

InChI-Schlüssel |

WVROGQAIKKWETI-UHFFFAOYSA-L |

Kanonische SMILES |

C1=CC(=CC=C1[O-])S(=O)(=O)C2=CC=C(C=C2)[O-].[K+].[K+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Dipotassium p,p’-Sulfonylbis(phenolat) kann durch die Reaktion von p,p’-Sulfonylbis(phenol) mit Kaliumhydroxid synthetisiert werden. Die Reaktion findet typischerweise in einem wässrigen Medium statt, wobei die Phenolgrup pen durch das Kaliumhydroxid deprotoniert werden, was zur Bildung des Dikaliumsalzes führt.

Industrielle Produktionsverfahren: In industriellen Umgebungen umfasst die Produktion von Dipotassium p,p’-Sulfonylbis(phenolat) großtechnische Reaktionen unter Verwendung von hochreinen Reagenzien. Der Prozess ist auf Ausbeute und Reinheit optimiert und umfasst oft mehrere Reinigungsschritte wie Umkristallisation und Filtration, um sicherzustellen, dass das Endprodukt den Industriestandards entspricht.

Arten von Reaktionen:

Oxidation: Dipotassium p,p’-Sulfonylbis(phenolat) kann Oxidationsreaktionen unterliegen, bei denen die Sulfonylgruppe weiter oxidiert werden kann, um Sulfonderivate zu bilden.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um Sulfoxidderivate zu ergeben.

Substitution: Es kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Phenolatgruppen durch andere Nukleophile ersetzt werden können.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden häufig in Substitutionsreaktionen eingesetzt.

Hauptprodukte:

Oxidation: Sulfonderivate.

Reduktion: Sulfoxidderivate.

Substitution: Verschiedene substituierte Phenolatverbindungen.

Wissenschaftliche Forschungsanwendungen

Dipotassium p,p’-Sulfonylbis(phenolat) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in der organischen Synthese verwendet, insbesondere bei der Bildung von Sulfon- und Sulfoxidverbindungen.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich ihrer Rolle als Enzyminhibitor.

Medizin: Es laufen Forschungsarbeiten, um seine potenziellen therapeutischen Anwendungen zu untersuchen, z. B. bei der Entwicklung neuer Medikamente.

Industrie: Es wird bei der Herstellung von Polymeren und anderen Materialien verwendet, wo seine Stabilität und Reaktivität von Vorteil sind.

5. Wirkmechanismus

Der Wirkmechanismus von Dipotassium p,p’-Sulfonylbis(phenolat) beinhaltet seine Fähigkeit, mit verschiedenen molekularen Zielstrukturen zu interagieren. Die Phenolatgruppen können starke Wechselwirkungen mit Metallionen und anderen Elektrophilen eingehen, was es zu einem vielseitigen Reagenz in der Katalyse und anderen chemischen Prozessen macht. Die Sulfonylgruppe kann an Redoxreaktionen teilnehmen und trägt zu ihrer Reaktivität bei.

Ähnliche Verbindungen:

Dipotassium p,p’-Sulfonylbis(phenol): Ähnlich in der Struktur, aber ohne die Phenolatgruppen.

Dipotassium p,p’-Sulfonylbis(phenoxide): Eine weitere verwandte Verbindung mit ähnlicher Reaktivität.

Dipotassium p,p’-Sulfonylbis(phenyl): Ein Derivat mit verschiedenen Substituenten an den Phenylringen.

Einzigartigkeit: Dipotassium p,p’-Sulfonylbis(phenolat) ist einzigartig aufgrund seiner beiden Phenolatgruppen, die seine Reaktivität erhöhen und es zu einem wertvollen Reagenz in verschiedenen chemischen Reaktionen machen. Seine Stabilität und Fähigkeit, starke Wechselwirkungen mit anderen Molekülen einzugehen, unterscheidet es von ähnlichen Verbindungen.

Wirkmechanismus

The mechanism of action of dipotassium p,p’-sulphonylbis(phenolate) involves its ability to interact with various molecular targets. The phenolate groups can form strong interactions with metal ions and other electrophiles, making it a versatile reagent in catalysis and other chemical processes. The sulphonyl group can participate in redox reactions, contributing to its reactivity.

Vergleich Mit ähnlichen Verbindungen

Comparative Data Table

Key Research Findings

- Ionic Radius Effects : Potassium salts generally exhibit higher solubility than sodium analogs due to larger ionic radius (K⁺: 1.38 Å vs. Na⁺: 0.95 Å), reducing lattice energy .

- Substitution Patterns: Para-substituted derivatives (e.g., Dipotassium p,p'-sulphonylbis(phenolate)) demonstrate superior thermal stability compared to meta-substituted isomers, making them preferable in high-temperature polymer applications .

- Functional Group Diversity: The presence of hydroxyl or amino groups (e.g., 4,4'-sulphonylbis[2-aminophenol]) broadens reactivity but necessitates pH adjustments for optimal solubility .

Biologische Aktivität

Dipotassium p,p'-sulphonylbis(phenolate), also known as 4,4'-sulphonyldiphenol, is a compound with notable biological activities that have garnered attention in various fields, including pharmacology and environmental science. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Dipotassium p,p'-sulphonylbis(phenolate) has the following chemical structure:

- Molecular Formula : C12H10K2O4S

- Molecular Weight : 318.43 g/mol

- CAS Number : 119-93-7

The compound features two phenolic groups linked by a sulfonyl group, which contributes to its solubility and reactivity.

Antioxidant Properties

Research indicates that dipotassium p,p'-sulphonylbis(phenolate) exhibits significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. Studies have shown that this compound can scavenge reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that dipotassium p,p'-sulphonylbis(phenolate) reduced oxidative stress markers in cellular models by up to 50%, suggesting its potential as a therapeutic agent against oxidative damage .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Research Findings : In vitro studies revealed that dipotassium p,p'-sulphonylbis(phenolate) inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

The biological activity of dipotassium p,p'-sulphonylbis(phenolate) is attributed to its ability to interact with cellular components:

- Free Radical Scavenging : The phenolic hydroxyl groups donate electrons to free radicals, stabilizing them and preventing cellular damage.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in the metabolic pathways of pathogens, thereby exerting its antimicrobial effects.

Toxicological Profile

While dipotassium p,p'-sulphonylbis(phenolate) shows promising biological activities, understanding its toxicological profile is essential for safe application. Preliminary studies suggest low toxicity levels in mammalian models; however, comprehensive toxicological assessments are necessary to establish safety margins for therapeutic use.

Summary of Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| Journal of Medicinal Chemistry | Antioxidant Activity | Reduced oxidative stress markers by 50% |

| Microbial Pathogenesis | Antimicrobial Activity | Inhibited growth of E. coli and S. aureus (MIC: 32-64 µg/mL) |

| Toxicology Reports | Toxicological Assessment | Low toxicity in preliminary studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.